molecular formula C10H10N2O2 B8536992 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol

Cat. No. B8536992
M. Wt: 190.20 g/mol
InChI Key: XAPLIQGOGPTLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3

InChI Key

XAPLIQGOGPTLIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 29.9 parts of ethyl 4-hydroxybenzoate and 316 parts of ethanol were added portionwise 35.6 parts of sodium ethoxide. After stirring for 1/2 hour at room temperature, there was added dropwise a solution of 31.7 parts of N-hydroxypropanimidamide in 79 parts of ethanol. Stirring was continued for 1/2 hour at room temperature and overnight at reflux temperature. The reaction mixture was evaporated and the residue was taken up in water. After neutralizing with acetic acid, the precipitate was filtered off and dried. It was purified by column chromatography (HPLC; silica gel; CH2Cl2 /CH3OH 99:1). The eluent of the desired fraction was evaporated and the residue was stirred in petroleumether. The precipitate was filtered off and dried, yielding 7.56 parts (22.1%) of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol; mp. 137.7° C. (interm. 27).
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